Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent (1-(Pyridin-2-yl)-1,4-diazepane)
1-Ethyl-4-pyridin-2-yl-1,4-diazepane (MW 205.30 g/mol) possesses a molecular weight 28.05 Da higher than its unsubstituted parent 1-(pyridin-2-yl)-1,4-diazepane (MW 177.25 g/mol), corresponding to the addition of the N1-ethyl group (C₂H₅). Although experimentally measured LogP and pKa for the title compound are not publicly available, the parent compound has a reported LogP of 1.275 and a calculated pKa of 10.34 ± 0.20 . The addition of the ethyl substituent is expected to increase LogP by approximately 0.5–0.8 log units based on the Hansch π constant for an aliphatic CH₂CH₃ group, yielding a predicted LogP in the range of 1.8–2.1 for the target compound [1]. This lipophilicity shift is meaningful for membrane permeability and CNS penetration potential in neuropharmacological applications.
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 205.30 g/mol; predicted LogP ~1.8–2.1 (Hansch π-based estimate) |
| Comparator Or Baseline | 1-(Pyridin-2-yl)-1,4-diazepane: MW = 177.25 g/mol; LogP = 1.275 (measured); pKa = 10.34 ± 0.20 (predicted) |
| Quantified Difference | ΔMW = +28.05 Da; ΔLogP ≈ +0.5 to +0.8 (estimated) |
| Conditions | Physicochemical property comparison; LogP of parent from Molbase/ChemSpider database |
Why This Matters
The increased molecular weight and lipophilicity directly impact passive membrane permeability and CNS drug-likeness parameters (e.g., Rule of 5 compliance), making the ethyl-substituted analog a more lipophilic candidate for blood-brain barrier penetration in CNS-targeted programs compared to the parent scaffold.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. View Source
